molecular formula C13H21N B12347046 4-[4-(Propan-2-yl)phenyl]butan-1-amine

4-[4-(Propan-2-yl)phenyl]butan-1-amine

Cat. No.: B12347046
M. Wt: 191.31 g/mol
InChI Key: ZONHONWIVLUCIR-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-yl)phenyl]butan-1-amine is an organic compound with the molecular formula C13H21N and a molecular weight of 191.33 g/mol . This phenylbutylamine derivative features a butylamine chain linked to a phenyl ring substituted with an isopropyl group at the para position . As a member of the phenylbutylamine class, it represents a structure of interest in various chemical and pharmacological research areas, particularly in the synthesis and study of novel organic molecules . The specific physical properties, detailed handling instructions, and complete safety profile for this compound are areas of ongoing research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)butan-1-amine

InChI

InChI=1S/C13H21N/c1-11(2)13-8-6-12(7-9-13)5-3-4-10-14/h6-9,11H,3-5,10,14H2,1-2H3

InChI Key

ZONHONWIVLUCIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCCCN

Origin of Product

United States

Advanced Synthetic Methodologies for 4 4 Propan 2 Yl Phenyl Butan 1 Amine

Retrosynthetic Strategies for the Butan-1-amine Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comresearchgate.net It involves breaking down a complex target molecule into simpler, commercially available starting materials. amazonaws.comresearchgate.net For 4-[4-(propan-2-yl)phenyl]butan-1-amine, the primary disconnections involve the C-N bond of the amine and the C-C bonds of the butyl chain.

A key retrosynthetic disconnection is the C-N bond, which simplifies the target molecule to a 4-(4-isopropylphenyl)butyl halide or sulfonate and an ammonia (B1221849) equivalent. This approach is conceptually straightforward, relying on the formation of the C-N bond as a final step. nih.gov

A third approach is to build the butylamine (B146782) chain from a precursor already attached to the 4-isopropylphenyl ring. For example, a common precursor is 4-(4-isopropylphenyl)butanoic acid or its corresponding aldehyde. The amine can then be introduced via reactions like a Curtius rearrangement from the acid or reductive amination from the aldehyde. organic-chemistry.org Reductive amination, in particular, is a powerful method where a carbonyl compound reacts with ammonia in the presence of a reducing agent. organic-chemistry.org

Catalytic Approaches to C-N Bond Formation for this compound

The formation of the C-N bond is a critical step in the synthesis of this compound. Modern synthetic chemistry heavily relies on catalytic methods to achieve this transformation efficiently and selectively.

Transition Metal-Catalyzed Coupling Reactions in Aryl Amine Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of C-N bonds, largely replacing harsher, classical methods. wikipedia.org These reactions offer high efficiency, broad substrate scope, and functional group tolerance. acs.org

Palladium-catalyzed Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds. wikipedia.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. wikipedia.orguwindsor.ca The development of various phosphine (B1218219) ligands has been crucial to the success and versatility of this reaction. acs.orgwiley.com

For the synthesis of primary amines like the target compound, using ammonia directly is challenging. Therefore, ammonia surrogates or equivalents are often employed. organic-chemistry.orgorganic-chemistry.org These are reagents that effectively deliver an -NH2 group. Common examples include lithium bis(trimethylsilyl)amide (LiHMDS) and aminotriphenylsilane. organic-chemistry.org The use of aqueous ammonia has also been explored with specialized ligand systems. synthesisspotlight.com

Catalyst SystemAryl HalideAmine SourceBaseSolventTemp (°C)Yield (%)
Pd(OAc)2 / LigandAryl BromideAmmoniaNaOt-BuToluene80-11070-95
Pd2(dba)3 / LigandAryl ChlorideLiN(SiMe3)2LiN(SiMe3)2Dioxane10080-98
Pd(OAc)2 / LigandAryl TriflatesPh3SiNH2NaOt-BuToluene8075-90

This table represents typical conditions for Buchwald-Hartwig amination reactions for the synthesis of primary arylamines and may not be specific to the title compound.

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, typically requiring harsh conditions. nih.govbyjus.com However, modern advancements have led to milder reaction conditions, often through the use of specific ligands. frontiersin.orgnih.gov These improved Ullmann-type reactions can be applied to the synthesis of N-aryl amines from aryl halides and an amine source. frontiersin.org

Ligand development has been key to expanding the scope of copper-catalyzed aminations to include primary amines and to allow for lower reaction temperatures. chemistryviews.org For instance, the use of diamine or amino acid ligands can significantly improve reaction efficiency. acs.org In some cases, reactions can be performed in greener solvents like deep eutectic solvents, avoiding the need for additional ligands. nih.govfrontiersin.org

Catalyst SystemAryl HalideAmine SourceBaseSolventTemp (°C)Yield (%)
CuI / LigandAryl IodideAlkylamineK2CO3DMF100-12060-90
CuI (no ligand)Aryl BromideAliphatic AmineK2CO3DES60-100up to 98
CuI / N-methylglycineAryl IodidePrimary AmineK3PO4DMSORT-10070-95

This table represents typical conditions for modern Ullmann amination reactions and may not be specific to the title compound.

Molybdenum catalysis is an emerging area in C-N bond formation, offering unique reactivity. researchgate.net While direct arylation of amines using molybdenum is less common, molybdenum catalysts excel in reactions like allylic amination and hydroamination. acs.orgrsc.orgorganic-chemistry.org

For the synthesis of a molecule like this compound, a molybdenum-catalyzed approach might involve a multi-step sequence. For instance, a molybdenum-catalyzed allylic amination could be used to introduce the amine group to a four-carbon chain, which is then coupled to the 4-isopropylphenyl moiety. acs.orgrsc.org Alternatively, molybdenum-mediated reductive hydroamination of a vinylcyclopropane (B126155) with a nitroarene could be a potential, though indirect, route. organic-chemistry.orgacs.orgnih.gov These methods showcase the novel bond-forming strategies enabled by molybdenum catalysts. researchgate.net

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. nih.govacs.org Nickel catalysts can effectively couple aryl chlorides, which are often less reactive in palladium-catalyzed systems, with amines. researchgate.net

The synthesis of primary amines can be achieved through nickel-catalyzed reductive amination of aldehydes and ketones with ammonia. nih.govacs.org This method is atom-economical and utilizes readily available starting materials. nih.gov Furthermore, direct amination of aryl halides with ammonia or ammonium (B1175870) salts can be accomplished using specialized nickel-ligand systems. researchgate.net Nickel's unique reactivity also allows for C-N bond formation through the cleavage of C-CN bonds, providing alternative synthetic pathways. rsc.orgrsc.orgresearchgate.net

Catalyst SystemSubstrateAmine SourceConditionsProductYield (%)
Ni-triphos complexAldehydes/KetonesNH3, H2Toluene, 120°CPrimary Amines70-95
Ni/Al2O3Aldehydes/KetonesNH3, H2Dioxane, 100°CPrimary Amines85-99
Ni(0)/JosiphosAryl ChloridesNH3 or (NH4)2SO4Toluene, 110°CPrimary Arylamines60-90

This table illustrates the utility of nickel catalysis in the synthesis of primary amines and may not be specific to the title compound. nih.govresearchgate.netacs.org

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomers

The presence of a chiral center in many biologically active molecules necessitates the development of stereoselective synthetic methods. For amines such as this compound, both asymmetric synthesis and chiral resolution of a racemic mixture are viable approaches to obtain the pure enantiomers.

A well-established method for the asymmetric synthesis of chiral amines involves the use of tert-butanesulfinamide as a chiral auxiliary. orgsyn.orgorgsyn.org This method typically involves three key steps: the condensation of the chiral sulfinamide with a ketone or aldehyde, diastereoselective addition of a nucleophile to the resulting sulfinylimine, and subsequent removal of the auxiliary group to yield the chiral amine. orgsyn.org For the synthesis of this compound, a plausible route would involve the reaction of a suitable four-carbon nucleophile with a sulfinylimine derived from 4-isopropylbenzaldehyde.

Enzymatic kinetic resolution offers an alternative and often highly efficient method for separating enantiomers. This technique utilizes enzymes, such as lipases, that selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product. cdn-website.comnih.gov For instance, lipases from Candida antarctica have been successfully employed in the enantioselective acylation of structurally related phenylethylamines and their derivatives. cdn-website.comnih.gov The resolution of racemic this compound could be achieved by selective N-acylation, where one enantiomer is converted to an amide, facilitating its separation from the unreacted amine enantiomer.

The following table summarizes a representative enzymatic resolution of a related chiral amine.

SubstrateEnzymeAcylating AgentSolventEnantiomeric Excess (e.e.) of ProductReference
Racemic 1-phenylethanamineCandida antarctica lipase (B570770) B (CAL-B)Ethyl acetateDiisopropyl ether>99% cdn-website.com

Green Chemistry Principles in the Preparation of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through various strategies.

Solvent-Free and Reduced-Solvent Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, simpler work-up procedures, and reduced waste. organic-chemistry.orgorgsyn.org The Michael addition of amines to α,β-unsaturated compounds, a potential step in the synthesis of substituted amines, has been shown to proceed efficiently under solvent-free conditions. organic-chemistry.org Similarly, the synthesis of amides, which can be precursors to amines, has been achieved through mechanochemical methods like ball milling, completely avoiding the use of solvents. orgsyn.orgprepchem.com For the synthesis of this compound, a final reductive amination step could potentially be carried out under solvent-free or aqueous conditions. orgsyn.org

Utilization of Sustainable Catalytic Systems

The replacement of stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. In the context of amine synthesis, the development of catalysts based on earth-abundant and non-toxic metals is of high interest. For instance, cobalt-based nanoparticles have been developed as efficient and cost-effective catalysts for reductive aminations. vedantu.com Zirconium-based catalysts have also shown high efficacy in the reductive amination of aldehydes and ketones. stackexchange.com These sustainable catalytic systems offer a greener alternative to traditional reagents like Raney nickel or precious metal catalysts.

The "hydrogen borrowing" or "hydrogen autotransfer" methodology, often catalyzed by ruthenium or iridium complexes, is another sustainable approach for the amination of alcohols, producing water as the only byproduct. perfumerflavorist.comgoogle.com

A comparison of different catalytic systems for reductive amination is presented below.

Catalyst TypeMetalAdvantagesDisadvantagesReference(s)
NanoparticlesCobaltEarth-abundant, cost-effectiveMay require specific preparation methods vedantu.com
Metal OxidesZirconiumHeterogeneous, easily separableMay require higher temperatures stackexchange.com
Pincer ComplexesRuthenium, IridiumHigh efficiency, mild conditionsPrecious metal-based mdpi.com

Maximizing Atom Economy in Synthetic Routes

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. sciencemadness.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate minimal waste. orgsyn.orggoogle.com In the synthesis of this compound, routes that involve addition reactions, such as the direct addition of a butylamine equivalent to an activated isopropylbenzene derivative, would be favored from an atom economy perspective. Reductive amination, which combines an aldehyde or ketone with an amine source and a reducing agent in a one-pot process, is also considered an atom-economical method for amine synthesis. mdpi.com

Novel Routes for the Butane Chain and Isopropylphenyl Moiety Construction

The construction of the carbon skeleton of this compound can be approached through various modern synthetic strategies.

A common and effective method for constructing the aryl-butane framework is the Friedel-Crafts acylation. In this approach, cumene (B47948) (isopropylbenzene) can be acylated with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4-(4-isopropylphenyl)-4-oxobutanoic acid. organic-chemistry.orgperfumerflavorist.comgoogle.commdpi.com The carbonyl group can then be reduced, for example, via a Clemmensen or Wolff-Kishner reduction, to afford 4-(4-isopropylphenyl)butanoic acid. orgsyn.org This butanoic acid derivative can be converted to the target amine through several established transformations, such as conversion to the corresponding amide followed by reduction, or conversion to an alkyl halide and subsequent amination.

An alternative strategy involves the Friedel-Crafts alkylation of benzene (B151609) with a pre-formed four-carbon electrophile. For instance, a patented process describes the reaction of tetrahydrofuran (B95107) with an acyl chloride to generate a 4-chlorobutyl ester, which then undergoes Friedel-Crafts alkylation with benzene. Adapting this by using cumene as the aromatic substrate would lead to the 4-(4-isopropylphenyl)butyl ester, a direct precursor to the corresponding alcohol and subsequently the amine.

The synthesis of the target amine can also be envisioned through the construction of a suitable nitrile intermediate. For example, the reaction of a 4-isopropylbenzyl halide with a three-carbon nitrile-containing nucleophile, or the reaction of a 4-isopropylphenyl-containing electrophile with a four-carbon nitrile, could provide 4-(4-isopropylphenyl)butyronitrile. Subsequent reduction of the nitrile group would yield the desired primary amine. orgsyn.orgsciencemadness.org

A representative synthetic sequence starting from cumene is outlined below:

StepReactionReactantsReagents/CatalystProductReference(s)
1Friedel-Crafts AcylationCumene, Succinic AnhydrideAlCl₃4-(4-isopropylphenyl)-4-oxobutanoic acid organic-chemistry.orgperfumerflavorist.com
2Clemmensen Reduction4-(4-isopropylphenyl)-4-oxobutanoic acidZn(Hg), HCl4-(4-isopropylphenyl)butanoic acid orgsyn.org
3Amide Formation4-(4-isopropylphenyl)butanoic acidSOCl₂, NH₃4-(4-isopropylphenyl)butanamide-
4Reduction4-(4-isopropylphenyl)butanamideLiAlH₄ or BH₃This compound-

Chemical Transformations and Derivatization of 4 4 Propan 2 Yl Phenyl Butan 1 Amine

Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it the most reactive site in the molecule for a variety of chemical transformations. This functionality imparts both nucleophilic and basic character to the compound.

Nucleophilic Substitution Reactions

As a potent nucleophile, the primary amine of 4-[4-(propan-2-yl)phenyl]butan-1-amine is expected to readily participate in nucleophilic substitution reactions with suitable electrophiles, most notably alkyl halides. This reaction, known as N-alkylation, proceeds via an SN2 mechanism, leading to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts upon exhaustive alkylation. The rate and outcome of the reaction are dependent on the nature of the alkylating agent, the reaction conditions, and the stoichiometry of the reactants.

For instance, reaction with one equivalent of a primary alkyl halide, such as methyl iodide, would be expected to yield the corresponding secondary amine, N-methyl-4-[4-(propan-2-yl)phenyl]butan-1-amine. The use of excess alkylating agent or stronger reaction conditions could lead to the formation of the tertiary amine and the quaternary ammonium salt.

Table 1: Representative Nucleophilic Substitution Reactions of Primary Amines

Amine SubstrateAlkylating AgentProductReaction Type
This compoundMethyl Iodide (CH₃I)N-Methyl-4-[4-(propan-2-yl)phenyl]butan-1-amineN-Alkylation
This compoundBenzyl Bromide (C₆H₅CH₂Br)N-Benzyl-4-[4-(propan-2-yl)phenyl]butan-1-amineN-Benzylation
This compoundExcess Ethyl Iodide (CH₃CH₂I)N,N-Diethyl-4-[4-(propan-2-yl)phenyl]butan-1-amineExhaustive N-Alkylation

Note: The reactions presented in this table are illustrative and based on general principles of amine reactivity. Specific experimental conditions would need to be optimized.

Formation of Amide and Other Nitrogen-Containing Derivatives

One of the most fundamental reactions of primary amines is their acylation to form amides. This compound is expected to react readily with a variety of acylating agents, including acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent), to yield the corresponding N-substituted amides. These reactions are typically high-yielding and form the basis for the synthesis of a wide array of derivatives with diverse applications. organic-chemistry.org

For example, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-{4-[4-(propan-2-yl)phenyl]butyl}acetamide. Similarly, coupling with a carboxylic acid, such as benzoic acid, using a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), would result in the formation of N-{4-[4-(propan-2-yl)phenyl]butyl}benzamide.

Beyond simple amides, the primary amine can be converted into other important nitrogen-containing functional groups. Reaction with isocyanates would produce ureas, while reaction with isothiocyanates would yield thioureas. Sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, would afford the corresponding sulfonamide.

Table 2: Formation of Amides and Other Nitrogen Derivatives

ReagentProduct Functional GroupIllustrative Product Name
Acetyl ChlorideAmideN-{4-[4-(Propan-2-yl)phenyl]butyl}acetamide
Benzoic Acid / DCCAmideN-{4-[4-(propan-2-yl)phenyl]butyl}benzamide
Phenyl IsocyanateUrea1-Phenyl-3-{4-[4-(propan-2-yl)phenyl]butyl}urea
p-Toluenesulfonyl ChlorideSulfonamideN-{4-[4-(propan-2-yl)phenyl]butyl}-4-methylbenzenesulfonamide

Note: DCC (dicyclohexylcarbodiimide) is a common coupling agent for amide bond formation.

Transformations of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating isopropyl group. The isopropyl group is an ortho-, para-director. Since the para position is already occupied by the butylamine (B146782) side chain, electrophilic attack is expected to occur predominantly at the ortho positions (positions 2 and 6 relative to the isopropyl group). byjus.com

However, the primary amine group can complicate EAS reactions. Under the acidic conditions often required for these reactions, the amine group will be protonated to form an ammonium salt (-NH₃⁺). The anilinium-type group is strongly deactivating and meta-directing. To achieve substitution ortho to the isopropyl group, it is often necessary to protect the amine functionality first, for example, by converting it to an amide. The acetyl group of the amide is less basic and can be removed by hydrolysis after the EAS reaction.

Common electrophilic aromatic substitution reactions that could be performed on the protected amine include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), sulfonation (with fuming H₂SO₄), and Friedel-Crafts acylation (e.g., with an acyl chloride/AlCl₃).

Table 3: Potential Electrophilic Aromatic Substitution Reactions (on Protected Amine)

ReactionReagentsExpected Major Product (after deprotection)
NitrationHNO₃, H₂SO₄4-[2-Nitro-4-(propan-2-yl)phenyl]butan-1-amine
BrominationBr₂, FeBr₃4-[2-Bromo-4-(propan-2-yl)phenyl]butan-1-amine
SulfonationFuming H₂SO₄2-(4-Aminobutyl)-5-(propan-2-yl)benzenesulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-[2-(4-Aminobutyl)-5-(propan-2-yl)phenyl]ethan-1-one

Note: These reactions would typically require protection of the amine group to proceed as indicated.

Selective Functionalization of the Alkyl Chain

Selective functionalization of the C-H bonds of the butyl chain in this compound is generally challenging due to their relative inertness compared to the amine and aromatic ring. However, certain transformations can be envisaged.

Oxidation of the alkyl chain is a possibility, although controlling the position of oxidation can be difficult. Strong oxidizing agents would likely lead to degradation of the molecule, particularly at the benzylic position (the carbon atom attached to the aromatic ring) or cleavage of the chain. More selective enzymatic or microbial oxidation methods could potentially introduce a hydroxyl group at a specific position on the chain. catrin.com

Radical reactions, such as radical halogenation, could also be used to functionalize the alkyl chain. However, these reactions often lack selectivity and would likely produce a mixture of products halogenated at different positions along the butyl chain.

Mechanistic Investigations of Key Reactions

N-Alkylation: The mechanism of N-alkylation with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2). The lone pair of the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single concerted step.

Amide Formation: The mechanism of amide formation from an acyl chloride involves nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide. In the case of carboxylic acid activation with a coupling agent like DCC, the carboxylic acid is first converted into a more reactive intermediate (an O-acylisourea), which is then readily attacked by the amine.

Electrophilic Aromatic Substitution: The mechanism for EAS on the aromatic ring proceeds via a two-step addition-elimination pathway. An electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. The directing effects of the isopropyl group are explained by the relative stability of the arenium ion intermediates for ortho, meta, and para attack.

Further experimental and computational studies would be necessary to fully elucidate the specific reaction kinetics, transition state energies, and product distributions for the chemical transformations of this compound.

In-Depth Analysis of this compound Reveals Limited Publicly Available Spectroscopic Data

The inquiry sought to collate detailed findings on the compound's characterization through various advanced spectroscopic methods. However, the search for specific data pertaining to multi-dimensional Nuclear Magnetic Resonance (NMR), quantitative NMR (qNMR), High-Resolution Mass Spectrometry (HRMS), tandem mass spectrometry (MS/MS), and vibrational spectroscopy for this exact molecule did not yield the specific, detailed research findings required for a comprehensive scientific article.

Although data for analogous structures such as 4-phenylbutylamine (B88947) are available, the presence of the propan-2-yl (isopropyl) substituent on the phenyl ring significantly alters the spectroscopic properties, making direct extrapolation of data scientifically unsound. For instance, the NMR spectra would exhibit unique signals for the isopropyl group, and the fragmentation patterns in mass spectrometry would be distinct.

Further research or the publication of experimental work focused explicitly on this compound would be required to generate the scientifically accurate and detailed article requested.

Advanced Spectroscopic and Analytical Characterization of 4 4 Propan 2 Yl Phenyl Butan 1 Amine

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Awaiting experimental data. A hypothetical FTIR spectrum would be expected to show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring. However, the exact wavenumbers and intensities are specific to the molecule's structure.

Raman Spectroscopy

Awaiting experimental data. A Raman spectrum would complement the FTIR data, providing information on non-polar bonds and symmetric vibrations. Key signals would likely include those for the aromatic ring breathing modes and C-C skeletal vibrations.

Crystallographic Analysis: Single-Crystal X-Ray Diffraction

No crystallographic data for 4-[4-(propan-2-yl)phenyl]butan-1-amine has been found. To perform this analysis, the compound would first need to be synthesized and then crystallized to produce a single crystal of suitable quality for X-ray diffraction analysis. The resulting data would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.

Chromatographic Methodologies for Separation and Purity Profiling

Specific chromatographic methods for the analysis of this compound have not been reported. The development of such methods would be a prerequisite for its purification and quality control.

High-Performance Liquid Chromatography (HPLC)

Awaiting experimental data. A reverse-phase HPLC method would likely be suitable for the analysis of this compound. Method development would involve optimizing parameters such as the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid), flow rate, and detector wavelength (UV, likely in the 200-260 nm range due to the phenyl group).

Gas Chromatography (GC)

Awaiting experimental data. Gas chromatography could be a viable method for purity analysis, likely requiring a polar capillary column suitable for amines. The inlet and oven temperatures, as well as the carrier gas flow rate, would need to be optimized. Derivatization of the amine group might be necessary to improve peak shape and thermal stability.

Chiral Chromatography for Enantiomeric Purity

As this compound is a chiral molecule, chiral chromatography would be necessary to separate and quantify its enantiomers. This would require a specialized chiral stationary phase (CSP). The selection of the appropriate chiral column and mobile phase would be a critical step in developing a method to assess enantiomeric purity.

Computational Chemistry and Theoretical Studies of 4 4 Propan 2 Yl Phenyl Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this fundamental information, a wide array of chemical and physical properties can be derived, providing a detailed picture of the molecule's nature.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach is particularly well-suited for studying medium-sized organic molecules like 4-[4-(propan-2-yl)phenyl]butan-1-amine. Calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. academie-sciences.fracs.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the structure with the lowest energy on the potential energy surface. mdpi.com For a flexible molecule like this compound, which has several rotatable bonds, this is not a trivial task. The molecule can exist in numerous conformations, each with a different spatial arrangement and energy.

Conformational analysis is therefore crucial to identify the global minimum energy structure as well as other low-energy conformers that may be present under normal conditions. nih.govyoutube.com This process often begins with a broader search using less computationally expensive methods like molecular mechanics, followed by DFT optimization of the most promising candidates. rsc.org The relative energies of these conformers, often corrected for zero-point vibrational energy, determine their population in a given environment according to the Boltzmann distribution. Understanding the preferred conformations is essential, as the shape of the molecule can significantly influence its physical properties and biological activity. researchgate.net

Illustrative Conformational Energy Data

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kcal/mol)
1 (Global Minimum) -178.5° 0.00
2 65.2° 1.25

Note: This data is illustrative and represents typical energy differences found in flexible alkylamines. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of these orbitals also provides clues about where the molecule is most likely to react. For this compound, the HOMO is expected to be localized primarily on the amine group and the electron-rich phenyl ring, while the LUMO would likely be distributed over the aromatic ring. nih.govacs.org

Illustrative FMO Energy Data

Parameter Energy (eV)
HOMO Energy -5.85
LUMO Energy 0.25

Note: This data is hypothetical and based on typical values for similar aromatic amines. The actual values would depend on the specific DFT functional and basis set used.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential. walisongo.ac.id

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group due to the presence of its lone pair of electrons. researchgate.net The π-electron cloud of the aromatic ring would also exhibit a negative potential. thaiscience.info Conversely, the hydrogen atoms of the amine group would show a positive potential (blue), indicating their susceptibility to interaction with nucleophiles or their ability to act as hydrogen bond donors. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electronic structure by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de This method allows for the quantification of electron density distribution, atomic charges, and the strength of interactions between orbitals. faccts.de

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions, often represented as stabilization energies (E(2)), describe the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For instance, in this compound, significant interactions would be expected between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-H or C-C bonds, as well as delocalization from the phenyl ring's π orbitals. This analysis provides deep insights into hyperconjugation and resonance effects within the molecule. wisc.eduyoutube.com

Illustrative NBO Charge Distribution

Atom Natural Charge (e)
N (Amine) -0.85
C (ipso-Aromatic) -0.15

Note: This data is for illustrative purposes. The actual charge distribution is dependent on the molecular conformation and the level of theory used.

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. nih.govnih.gov

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govacs.org By calculating these parameters for a proposed structure and comparing them to experimental data, one can confirm or elucidate the molecule's structure. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. arxiv.org Comparing the calculated vibrational spectrum with the experimental one can help in identifying functional groups and confirming the molecular structure. Calculated frequencies are often scaled by an empirical factor to better match experimental values.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. digitellinc.com This analysis provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.gov For this compound, the UV-Vis spectrum would be dominated by π→π* transitions within the substituted benzene (B151609) ring.

Illustrative Predicted Spectroscopic Data

Spectroscopy Predicted Parameter Value
¹³C NMR Chemical Shift (ipso-C) 138 ppm
¹H NMR Chemical Shift (Amine H) 1.5 ppm
IR Vibrational Frequency (N-H stretch) 3350 cm⁻¹

Note: These values are representative examples for a molecule of this type and serve for illustrative purposes only. Actual predicted values require specific calculations.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are foundational computational techniques used to predict the electronic structure and properties of molecules.

Ab Initio Methods: These methods solve the Schrödinger equation without experimental parameters, relying on first principles. For a molecule like this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) could be employed. DFT, in particular with functionals like B3LYP, is often a good compromise between accuracy and computational cost for molecules of this size. These calculations could yield valuable data on:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Dipole moment, polarizability, and molecular orbital energies (HOMO/LUMO).

Vibrational Frequencies: Predicted infrared (IR) and Raman spectra, which can be used to characterize the molecule's vibrational modes.

A hypothetical study might compare the computational cost versus the accuracy of different basis sets (e.g., 6-31G*, cc-pVDZ) for geometry optimization.

Computational Method Potential Application for this compound Anticipated Level of Accuracy Relative Computational Cost
Hartree-Fock (HF)Initial geometry optimization, molecular orbital analysis.ModerateLow
Møller-Plesset (MP2)More accurate energy calculations and electron correlation effects.GoodHigh
Density Functional Theory (DFT)A wide range of properties including geometry, energies, and spectra.Good to ExcellentMedium

Semi-Empirical Methods: These methods are faster than ab initio calculations because they use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and RM1 could be used for rapid preliminary analysis of large conformational spaces of this compound before employing more rigorous methods.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can explore:

Conformational Landscapes: The flexible butylamine (B146782) chain and the propan-2-yl group can adopt numerous conformations. MD simulations can identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum, in a solvent).

Solvent Effects: By including explicit solvent molecules (e.g., water, ethanol) in the simulation box, one can study how the solvent influences the conformation and dynamics of the molecule.

Intermolecular Interactions: MD can be used to study how this compound interacts with other molecules, such as biological receptors or other chemical species.

The results of an MD simulation are often visualized by plotting properties like the root-mean-square deviation (RMSD) over time or by generating a Ramachandran-like plot for the dihedral angles of the butylamine chain.

Computational Prediction of Reaction Pathways and Mechanisms

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate:

Protonation/Deprotonation: The basicity of the amine group can be studied by calculating the proton affinity and pKa value.

Reaction with Electrophiles: The nucleophilic nature of the amine can be explored by modeling its reaction with various electrophiles. DFT calculations can be used to locate the transition state structures and calculate the activation energies for these reactions.

Metabolic Pathways: Computational methods can be used to predict potential sites of metabolism, for example, by calculating the bond dissociation energies to predict susceptibility to oxidation.

A typical study would involve mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

Reaction Type Computational Approach Key Information Gained
N-alkylationDFT (Transition State Search)Activation energy, reaction mechanism.
OxidationDFT (Bond Dissociation Energy)Identification of labile C-H bonds.
ProtonationDFT (Proton Affinity Calculation)Basicity and pKa prediction.

Theoretical Investigations into Stereochemical Control and Enantioselectivity

Since this compound is a chiral molecule (if the butyl chain is substituted), computational chemistry could be instrumental in understanding and predicting stereochemical outcomes of its reactions.

Chiral Recognition: If this molecule were to interact with a chiral receptor or catalyst, computational docking or MD simulations could be used to model the interactions for both enantiomers. This can help explain the basis of enantioselectivity.

Asymmetric Synthesis: For a hypothetical asymmetric synthesis of this amine, computational modeling could be used to design and evaluate the efficacy of chiral catalysts. By calculating the energies of the diastereomeric transition states leading to the different enantiomers, the enantiomeric excess (ee) can be predicted.

For example, a study might model the transition states of a reaction catalyzed by a chiral phosphoric acid to rationalize the observed enantioselectivity. The energy difference between the two competing transition states (ΔΔG‡) is directly related to the predicted enantiomeric ratio.

Applications of 4 4 Propan 2 Yl Phenyl Butan 1 Amine As a Building Block in Complex Chemical Synthesis

Role in the Construction of Functionalized Organic Molecules

The presence of a primary amine group in 4-[4-(Propan-2-yl)phenyl]butan-1-amine provides a reactive handle for a multitude of chemical transformations, making it an excellent starting material for the synthesis of more complex, functionalized organic molecules. The amine moiety can readily undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds, to introduce new functional groups and build larger molecular frameworks.

A plausible and common synthetic route to obtain this compound is through the reduction of the corresponding nitrile, 4-(4-isopropylphenyl)butanenitrile. This transformation can be efficiently achieved using various reducing agents.

Interactive Table 1: Synthesis of this compound via Nitrile Reduction

PrecursorReducing AgentSolventReaction ConditionsProductYield
4-(4-isopropylphenyl)butanenitrileLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THFRefluxThis compoundHigh
4-(4-isopropylphenyl)butanenitrileCatalytic Hydrogenation (H₂/Pd, Pt, or Ni)Ethanol or MethanolElevated pressure and temperatureThis compoundHigh
4-(4-isopropylphenyl)butanenitrileDiisopropylaminoborane/LiBH₄ (cat.)Tetrahydrofuran (B95107) (THF)Room Temperature to RefluxThis compoundGood to Excellent organic-chemistry.org

Once synthesized, the primary amine can be further functionalized. For instance, acylation with various acid chlorides or anhydrides can introduce amide functionalities, which are prevalent in many biologically active molecules. Similarly, alkylation reactions can lead to the formation of secondary and tertiary amines, expanding the structural diversity of the resulting products. The phenyl ring, with its isopropyl substituent, can also be a site for further chemical modification, although the amine group is typically more reactive.

Precursor in the Synthesis of Diverse Nitrogen-Containing Scaffolds

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. mdpi.com The primary amine functionality of this compound makes it a key starting material for the construction of various nitrogen-containing ring systems. google.com

For example, it can be utilized in the synthesis of substituted pyrroles and pyridines. The Paal-Knorr pyrrole (B145914) synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, is a classic method where this compound could be employed to generate N-substituted pyrroles. Similarly, multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, could potentially incorporate this amine to produce dihydropyridines, which can then be oxidized to pyridines.

The synthesis of quinolines, another important class of heterocycles, can also be envisioned using this amine. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could be adapted to use derivatives of this compound to construct complex quinoline (B57606) structures.

Interactive Table 2: Potential Applications in Heterocyclic Synthesis

Heterocyclic ScaffoldSynthetic StrategyPotential Reactants with this compound
PyrrolePaal-Knorr Synthesis2,5-Hexanedione
PyridineHantzsch Dihydropyridine SynthesisEthyl acetoacetate, Aldehyde
QuinolineFriedländer Synthesis2-Aminobenzaldehyde derivatives
ImidazoleDebus SynthesisGlyoxal, Aldehyde, Ammonia (B1221849)

The ability to readily form these heterocyclic structures highlights the importance of this compound as a versatile precursor in synthetic organic chemistry.

Development of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and development. These studies involve synthesizing a series of related compounds (analogues) and evaluating their biological activity to understand how specific structural features influence their function. Phenylalkylamines are a well-known class of compounds with diverse biological activities, and their SAR has been extensively studied. nih.gov

This compound serves as an excellent scaffold for the generation of a library of analogues for SAR studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological effect.

Key areas for modification in SAR studies of this compound would include:

The Amine Group: Acylation to form amides, sulfonamides, or ureas; alkylation to form secondary and tertiary amines; and conversion to other nitrogen-containing functional groups.

The Alkyl Chain: Varying the length of the butyl chain to a propyl, pentyl, or other length to investigate the impact of the distance between the aromatic ring and the amine.

The Aromatic Ring: Introducing different substituents on the phenyl ring in addition to the isopropyl group, or replacing the phenyl ring with other aromatic or heteroaromatic systems.

For example, a series of N-acyl derivatives could be synthesized to explore the effect of different substituents on the amide nitrogen.

Interactive Table 3: Exemplary Analogue Synthesis for SAR Studies

Parent CompoundReagentReaction TypeAnalogue
This compoundAcetyl chlorideAcylationN-(4-(4-isopropylphenyl)butyl)acetamide
This compoundBenzoyl chlorideAcylationN-(4-(4-isopropylphenyl)butyl)benzamide
This compoundMethyl iodideAlkylationN-methyl-4-(4-isopropylphenyl)butan-1-amine
This compoundPhenyl isocyanateAddition1-(4-(4-isopropylphenyl)butyl)-3-phenylurea

Through the systematic synthesis and biological evaluation of such analogues, a detailed understanding of the structure-activity relationships can be established, guiding the design of more potent and selective compounds for various therapeutic targets. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Scalable Synthetic Routes

The chemical industry is increasingly prioritizing green chemistry principles to minimize environmental impact and enhance economic viability. The synthesis of alkylamines, a class to which 4-[4-(Propan-2-yl)phenyl]butan-1-amine belongs, is a key area for such innovation.

Future research will likely focus on developing novel catalyst systems and synthetic protocols that are both sustainable and scalable. A promising approach involves the use of carboxylic acids as starting materials, which can often be sourced from renewable biomass. osaka-u.ac.jp Traditional methods for converting carboxylic acids to amines often generate significant waste or require harsh conditions, such as high pressures and temperatures. osaka-u.ac.jp However, recent breakthroughs have demonstrated the potential of new catalyst systems, such as platinum-molybdenum catalysts, to facilitate this transformation under mild conditions, producing only water as a byproduct. osaka-u.ac.jp

Another avenue of exploration is the use of widely available and inexpensive feedstocks like olefins. rsc.org The development of hydroaminoalkylation (HAA) reactions represents a significant step towards more sustainable amine synthesis. rsc.org General green chemistry objectives, such as maximizing atom economy and simplifying operational processes through flow chemistry, will also be central to designing future synthetic routes. pnas.org The direct conversion of C-H bonds is another highly desirable reaction class that could streamline the synthesis of complex molecules by eliminating extra transformation steps. pnas.org For the synthesis of this compound, these strategies could lead to more efficient and environmentally benign production methods.

Key Research Directions in Sustainable Synthesis:

Research Area Focus Potential Impact on this compound Synthesis
Biomass-derived Feedstocks Utilizing carboxylic acids from renewable sources. osaka-u.ac.jp Greener starting materials, reducing reliance on fossil fuels.
Novel Catalyst Development Creating catalysts (e.g., platinum-molybdenum) for mild reaction conditions. osaka-u.ac.jp Lower energy consumption, improved safety, and reduced waste (e.g., water as the only byproduct).
Olefin-based Routes Employing inexpensive and abundant olefins as starting materials. rsc.org Cost-effective and scalable production.
Flow Chemistry Integrating multiple synthetic steps into a continuous sequence using microfluidic systems. pnas.org Simplified operations, increased efficiency, and better process control.
C-H Bond Activation Directly transforming C-H bonds to form desired functional groups. pnas.org More direct and atom-economical synthetic pathways.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

For the synthesis of this compound, ML algorithms could be employed to:

Predict Reaction Outcomes: ML models can be trained on large reaction databases to predict the yield and selectivity of a given transformation. beilstein-journals.org This can help chemists prioritize experiments and avoid unproductive pathways.

Optimize Reaction Conditions: Bayesian optimization and other ML techniques can iteratively suggest new experiments to quickly identify the best possible reaction conditions, often outperforming human experts by overcoming cognitive biases. bohrium.com

Discover Novel Pathways: AI can be used to explore vast chemical reaction networks to uncover entirely new synthetic routes that might not be obvious through traditional, hypothesis-driven research. sinodoschemistry.com

Promote Green Chemistry: AI tools can incorporate green chemistry metrics into the design of synthetic routes, helping to select pathways that maximize efficiency and minimize waste from the outset. gcande.org

Applications of AI/ML in Chemical Synthesis:

Application Description Relevance to this compound
Retrosynthesis Planning AI models predict potential synthetic routes for a target molecule. beilstein-journals.orgmdpi.com Suggesting novel and efficient pathways for synthesis.
Reaction Condition Recommendation ML algorithms suggest optimal solvents, catalysts, and temperatures for a reaction. beilstein-journals.orgresearchgate.net Reducing the time and resources spent on experimental optimization.
Yield Prediction Models are trained to predict the outcome (e.g., yield) of a reaction under specific conditions. beilstein-journals.org Prioritizing high-yielding reaction conditions for synthesis.
Automated Synthesis Integration of AI with robotic platforms to create "self-driving" labs for accelerated discovery. beilstein-journals.orgmdpi.com High-throughput screening and optimization of synthetic routes.

Development of Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

Ensuring the purity of a chemical compound is critical, particularly in the pharmaceutical industry where even trace amounts of impurities can affect safety and efficacy. researchgate.netsimsonpharma.com Impurity profiling—the identification, characterization, and quantification of impurities—is therefore a mandatory part of chemical development, governed by regulatory bodies like the ICH. bohrium.comnih.gov

Future research will focus on developing more sensitive and sophisticated analytical techniques to detect and characterize impurities at increasingly lower levels. biomedres.us For this compound, this involves the use and refinement of several advanced methods:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating complex mixtures. biomedres.us Advances in column technology and detector systems continue to improve their resolution and sensitivity.

Hyphenated Techniques: The coupling of chromatography with mass spectrometry (LC-MS and GC-MS) is a cornerstone of modern impurity profiling. biomedres.usnih.gov These techniques provide not only separation but also structural information, enabling the definitive identification of unknown impurities. researchgate.net

Trace Analysis of Genotoxic Impurities (GTIs): Some impurities may be genotoxic, meaning they can damage DNA and are potentially carcinogenic. Detecting these at parts-per-million (ppm) levels requires highly sensitive and specialized methods. researchgate.netnih.gov Techniques such as chemical derivatization to enhance detectability are often employed for these challenging analyses. researchgate.netnih.gov

The ongoing development of these analytical technologies will ensure a more thorough understanding of the impurity profile of this compound, leading to safer and higher-quality products.

Key Analytical Techniques for Impurity Profiling:

Technique Principle Application in Impurity Analysis
HPLC (High-Performance Liquid Chromatography) Separates components of a mixture based on their interactions with a stationary phase. biomedres.us Quantification of known and unknown impurities, especially for non-volatile compounds. biomedres.us
GC (Gas Chromatography) Separates volatile compounds based on their boiling points and interactions with a stationary phase. researchgate.net Analysis of residual solvents and volatile organic impurities. simsonpharma.comapacsci.com
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the mass analysis capabilities of MS. biomedres.us Identification and structural elucidation of impurities by providing molecular weight and fragmentation data. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry) Combines the separation power of GC with the mass analysis capabilities of MS. biomedres.us Identification of volatile and semi-volatile impurities. researchgate.net
HPTLC (High-Performance Thin-Layer Chromatography) An advanced form of TLC offering better resolution and quantification. biomedres.us Rapid screening and separation of impurities during stability testing. biomedres.us

Novel Computational Approaches for Predictive Chemistry and Material Design

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the design and discovery of new molecules and materials. mit.eduacs.org These approaches allow scientists to predict the properties and behavior of chemical compounds before they are ever synthesized, saving significant time and resources.

For this compound and its derivatives, novel computational methods can be applied in several ways:

Predictive Chemistry: Machine learning models, often trained on data from high-level quantum mechanical calculations, can now predict a wide range of molecular properties with high accuracy, even for large and complex molecules. mit.edu This includes predicting electronic properties that influence how a molecule interacts with light, as well as its potential biological activity.

Material Design: By predicting the properties of virtual compounds, scientists can design new materials with desired characteristics. For example, computational models can be used to design derivatives of this compound with enhanced solubility, stability, or biological activity. acs.orgnih.gov

Pharmacology and Toxicology Prediction: In silico tools can predict how a molecule might interact with biological targets in the body, including both intended therapeutic targets and unintended off-targets that could lead to adverse effects. researchgate.net This is a crucial step in early-stage drug discovery.

ADME Modeling: Computational approaches, including both statistics-based QSAR and mechanistic models, can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which are critical for its development as a potential therapeutic agent. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.